

"1-Methyl-1-tosylmethylisocyanide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1-tosylmethylisocyanide**

Cat. No.: **B1312358**

[Get Quote](#)

An In-depth Technical Guide to **1-Methyl-1-tosylmethylisocyanide**

Authored by: Gemini AI

Publication Date: December 28, 2025

Abstract

1-Methyl-1-tosylmethylisocyanide is a versatile and highly valuable reagent in modern organic synthesis. As a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), it serves as a key building block for the construction of a wide array of complex molecular architectures, particularly five-membered heterocyclic compounds.^{[1][2]} Its unique trifunctional nature, stemming from the isocyanide group, the acidic α -proton, and the tosyl leaving group, allows for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methyl-1-tosylmethylisocyanide**, detailed experimental protocols for its synthesis and application, and its spectral characterization, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Compound Identification and Physical Properties

1-Methyl-1-tosylmethylisocyanide is a stable, solid compound at room temperature.^[3] Unlike many lower molecular weight isocyanides, it is odorless, which is a significant practical advantage.^[4] Key identifying information and physical properties are summarized below.

Table 1: Compound Identifiers

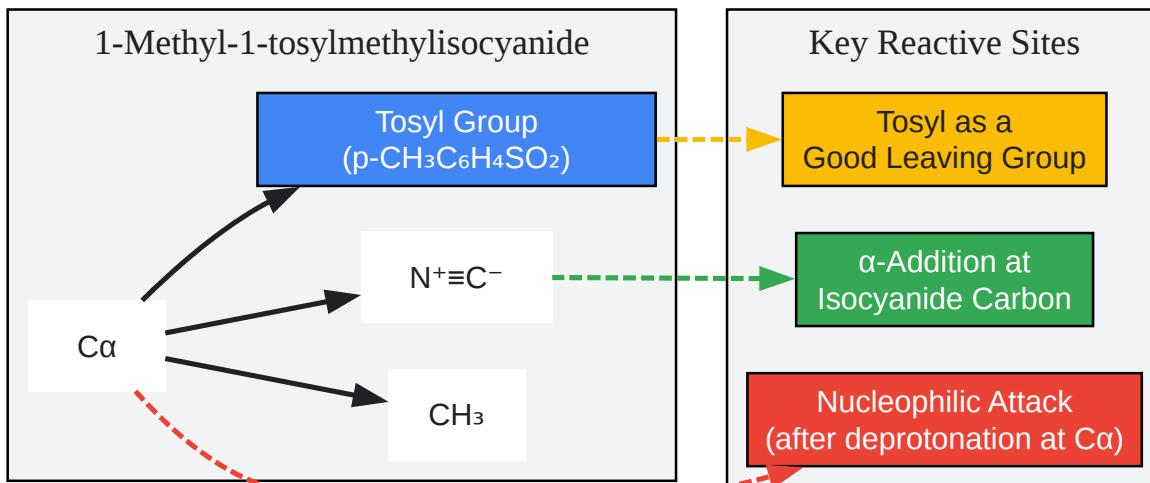

Identifier	Value
IUPAC Name	1-(1-isocyanoethylsulfonyl)-4-methylbenzene
CAS Number	58379-80-9[3][5][6]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ S[3][5][6]
Molecular Weight	209.27 g/mol [3][6]
PubChem CID	11052885[3][5]
Canonical SMILES	CC(C)(S(=O)(=O)C1=CC=C(C)C=C1)[N+](=O)[C-]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Yellow to light brown solid[3]
Purity	≥ 97% (HPLC)[3]
Melting Point	Data not widely reported; parent TosMIC melts at 109-113 °C (decomposes)[7][8][9]
Water Solubility	Insoluble[7][8]
Storage Conditions	Store at 0-8 °C[3]

Chemical Structure and Reactivity

The reactivity of **1-Methyl-1-tosylmethylisocyanide** is governed by the interplay of its three key functional components: the isocyanide group, the tosyl group, and the acidic α -carbon. The tosyl group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent C-H proton, facilitating its deprotonation by a base. This makes the compound a potent nucleophile for various transformations.

[Click to download full resolution via product page](#)

Caption: Chemical structure and key reactive sites of **1-Methyl-1-tosylmethylisocyanide**.

This compound is a cornerstone reagent for the synthesis of substituted five-membered heterocycles, including imidazoles, oxazoles, and pyrroles.^{[4][8][10][11]} Its primary application is in multicomponent reactions, such as the Van Leusen three-component reaction (vL-3CR), which provides an efficient route to 1,4,5-trisubstituted imidazoles.^[11]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Methyl-1-tosylmethylisocyanide**. While a specific, published spectrum for this exact derivative is not readily available, the expected signals can be inferred from the parent compound, TosMIC, and general principles of spectroscopy.

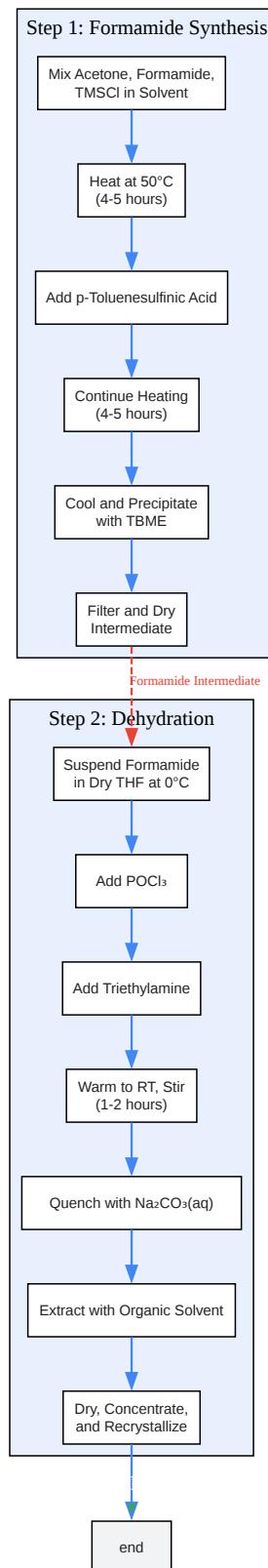
Table 3: Predicted Spectroscopic Data

Spectroscopy	Expected Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (tosyl group): Two doublets in the range of δ 7.0-8.0 ppm.- Tosyl methyl protons: A singlet around δ 2.4 ppm.- α-Methyl protons: A singlet (or quartet if coupled) shifted downfield due to adjacent electron-withdrawing groups.
¹³ C NMR	<ul style="list-style-type: none">- Isocyanide carbon: Signal in the range of δ 160-170 ppm.- Aromatic carbons: Multiple signals between δ 120-150 ppm.- α-Carbon: Signal significantly shifted due to the attached sulfonyl and isocyanide groups.- Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm).
IR (Infrared)	<ul style="list-style-type: none">- Isocyanide ($N\equiv C$) stretch: A strong, sharp absorption band around 2150 cm^{-1}.- Sulfonyl ($S=O$) stretches: Two strong absorption bands around $1300-1350\text{ cm}^{-1}$ (asymmetric) and $1120-1160\text{ cm}^{-1}$ (symmetric).- Aromatic C-H and C=C stretches.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion Peak (M^+): Expected at $m/z = 209.27$.- Common Fragmentation: Loss of the tosyl group or isocyanide functionality.

Experimental Protocols

Synthesis of 1-Methyl-1-tosylmethylisocyanide

The synthesis of α -substituted TosMIC derivatives generally follows a two-step procedure starting from an aldehyde or ketone: formation of a formamide intermediate, followed by dehydration to the isocyanide.[11][12]


Step 1: Synthesis of the N-(1-Tosyl-1-methylethyl)formamide Intermediate This step is an α -aminoalkylation involving an aldehyde (in this case, acetone, which is structurally equivalent to the desired product's ethylidene core), formamide, and p-toluenesulfinic acid.

- To a stirred solution of acetone (1.2 equivalents) and formamide (2.5 equivalents) in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 equivalents).[12]
- Heat the mixture to approximately 50°C for 4-5 hours.
- Add p-toluenesulfinic acid (1.5 equivalents) portion-wise to the reaction mixture.[12]
- Continue heating for an additional 4-5 hours until the reaction is complete (monitored by TLC or LC-MS).
- Cool the solution to room temperature and add an ether-based solvent like tert-butyl methyl ether (TBME) to precipitate the product.
- Filter the solid, wash with cold solvent, and dry under vacuum to yield the crude formamide intermediate.

Step 2: Dehydration to **1-Methyl-1-tosylmethylisocyanide** The formamide is dehydrated using a strong dehydrating agent, typically phosphorus oxychloride (POCl_3) in the presence of a base.[11]

- Suspend the N-(1-Tosyl-1-methylethyl)formamide (1.0 equivalent) in a dry aprotic solvent such as THF or dichloromethane under an inert atmosphere (N_2 or Ar).
- Cool the suspension to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (2.0 equivalents) to the stirred suspension.
- After 15 minutes, add triethylamine (excess, ~5.0 equivalents) dropwise, keeping the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by carefully pouring it into a cold aqueous sodium carbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure **1-Methyl-1-tosylmethylisocyanide**.[8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-Methyl-1-tosylmethylisocyanide**.

Application: Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole

This reaction showcases the utility of **1-Methyl-1-tosylmethylisocyanide** in constructing complex heterocycles.[\[2\]](#)[\[11\]](#)

- In a round-bottom flask, dissolve an aldehyde (1.0 equivalent) and a primary amine (1.0 equivalent) in a polar aprotic solvent like DME or methanol.
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
- Add **1-Methyl-1-tosylmethylisocyanide** (1.0 equivalent) to the reaction mixture.
- Add a base, such as potassium carbonate (K_2CO_3 , 2.0 equivalents), to the mixture.
- Heat the reaction to reflux and monitor its progress by TLC.
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Resuspend the residue in water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.

Caption: Logical relationship in the Van Leusen three-component imidazole synthesis.

Safety and Handling

While **1-Methyl-1-tosylmethylisocyanide** is odorless, it should be handled with care in a well-ventilated fume hood, as isocyanides as a class can be toxic.[13][14] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[14][15]

- Hazard Statements: May be toxic if swallowed, in contact with skin, or if inhaled.[13][14]
- First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[5][15]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong acids.[3][15] Keep the container tightly closed.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

1-Methyl-1-tosylmethylisocyanide stands out as a powerful and versatile reagent in synthetic organic chemistry. Its well-defined reactivity, stability, and utility in multicomponent reactions make it an indispensable tool for the efficient synthesis of complex heterocyclic molecules.[1][3] This guide provides the foundational knowledge of its physical, chemical, and spectral properties, along with practical experimental protocols, to support its effective application in research and development, particularly in the fields of medicinal chemistry and material science.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-1-TOSYLMETHYL ISOCYANIDE | 58379-80-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]
- 4. TosMIC - Enamine [enamine.net]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Tosylmethyl isocyanide | CAS#:36635-61-7 | Chemsric [chemsrc.com]
- 8. Tosylmethyl isocyanide CAS#: 36635-61-7 [m.chemicalbook.com]
- 9. TosMIC - Wikipedia [en.wikipedia.org]
- 10. Tosylmethyl isocyanide | 36635-61-7 [chemicalbook.com]
- 11. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. ["1-Methyl-1-tosylmethylisocyanide" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312358#1-methyl-1-tosylmethylisocyanide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com